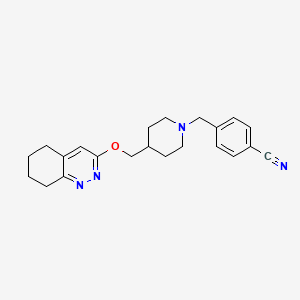
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a tetrahydrocinnolinyl group, a piperidinyl moiety, and a benzonitrile core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Reaction: : The synthesis of 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile typically begins with the preparation of 5,6,7,8-tetrahydrocinnoline. This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzonitrile Core: : The benzonitrile core can be prepared via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with a nitrile anion under alkaline conditions.
Linking the Piperidinyl Moiety: : The piperidinyl group is introduced through a coupling reaction, often facilitated by a catalyst like palladium or copper. This involves the reaction of the pre-formed benzonitrile with a piperidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would typically involve large-scale batch reactions, optimized for yield and purity. Key considerations would include the choice of solvents, reaction temperature, and pressure, as well as the methods for purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl and tetrahydrocinnolinyl moieties, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: : Nucleophilic substitution reactions can occur, particularly on the aromatic ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Typical reagents are hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: : Halogenated benzonitriles react with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidized cinnoline and piperidine derivatives.
Primary amines from the reduction of the nitrile group.
Diverse substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable building block in medicinal chemistry.
Biology
The compound is used in biological research to study its interactions with various enzymes and receptors. It has shown potential in modulating biological pathways, which could be useful in drug discovery.
Medicine
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile has potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders. Its ability to interact with neurotransmitter systems is of particular interest.
Industry
In industry, the compound can be utilized in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The exact mechanism of action of 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is still under investigation. it is believed to exert its effects primarily through interaction with specific molecular targets, such as receptors and enzymes involved in signaling pathways. The compound's tetrahydrocinnoline moiety may play a key role in binding to these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-(((5,6,7,8-Tetrahydroquinolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile.
4-((4-(((5,6,7,8-Tetrahydroisoquinolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile.
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)propyl)piperidin-1-yl)methyl)benzonitrile.
Uniqueness
What sets 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
And there you have it. Hope this covers everything you need to know!
Propiedades
IUPAC Name |
4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c23-14-17-5-7-18(8-6-17)15-26-11-9-19(10-12-26)16-27-22-13-20-3-1-2-4-21(20)24-25-22/h5-8,13,19H,1-4,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFHLRDFDTUBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2688962.png)
![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)
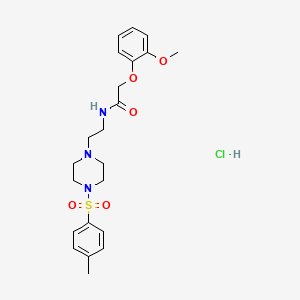
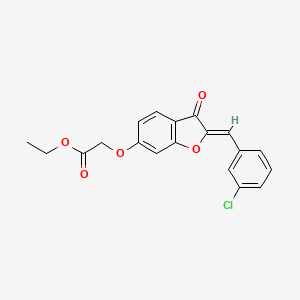
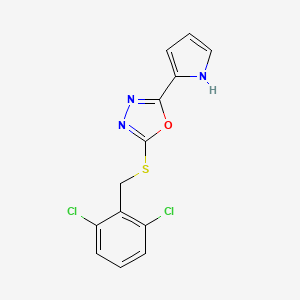
![3-methyl-7-pentyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2688970.png)
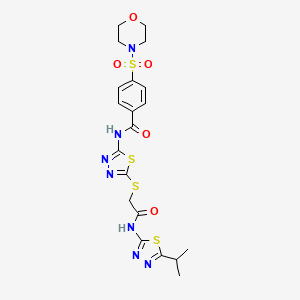
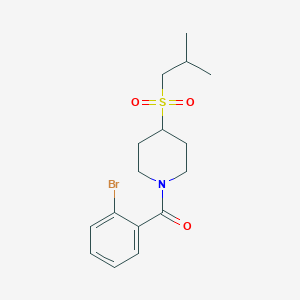
![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2688974.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2688976.png)
![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)
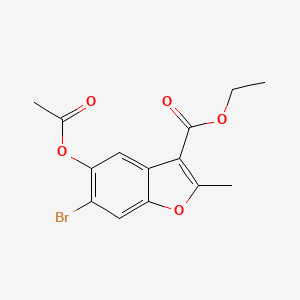
![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)
